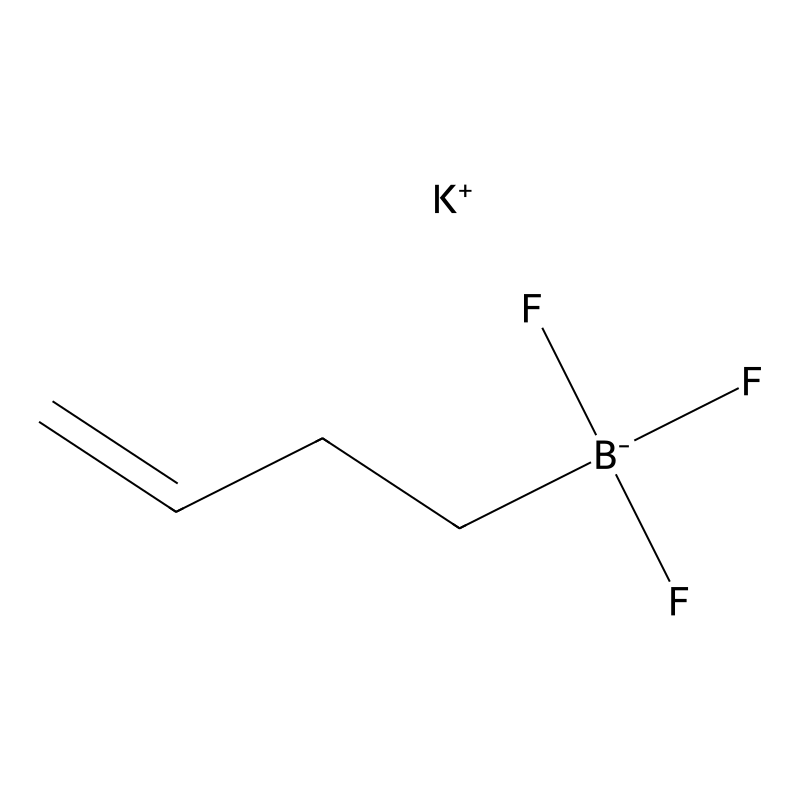

Potassium but-3-enyltrifluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Fine chemicals and pharmaceuticals: KBEtF can be used to synthesize complex organic molecules with potential applications in the development of new drugs and other fine chemicals. For instance, KBEtF has been employed in the synthesis of bioactive heterocycles, which are a class of organic compounds with diverse biological activities [].

- Functional materials: KBEtF can also be used to create functional materials with unique properties. For example, KBEtF has been utilized in the synthesis of conjugated polymers, which are a class of polymers with alternating single and double bonds that exhibit interesting electrical and optical properties [].

Here are some of the specific advantages of using KBEtF in scientific research:

- Stability: KBEtF is a relatively stable compound that can be readily handled and stored under normal laboratory conditions.

- Reactivity: KBEtF readily participates in various cross-coupling reactions, a powerful tool in organic synthesis for forming carbon-carbon bonds.

- Functional group compatibility: The presence of the trifluoroborate group makes KBEtF compatible with a wide range of functional groups, allowing for its incorporation into diverse molecular structures.

Potassium but-3-enyltrifluoroborate is an organoboron compound characterized by its trifluoroborate functional group. It has the molecular formula CHBFK and a molecular weight of approximately 133.95 g/mol. This compound is notable for its role in organic synthesis, particularly in cross-coupling reactions, where it serves as a versatile reagent due to the presence of the boron atom, which can participate in various chemical transformations .

Potassium but-3-enyltrifluoroborate is primarily utilized in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds. It can react with various electrophiles, including aryl and alkenyl halides, facilitating the synthesis of complex organic molecules. The compound can also undergo ozonolysis, leading to the formation of aldehydes or ketones without cleaving the carbon-boron bond, which is a significant advantage in synthetic pathways .

The synthesis of potassium but-3-enyltrifluoroborate can be achieved through several methods:

- Direct Boronation: This involves reacting an alkene with boron reagents under controlled conditions.

- Ozonolysis: As mentioned earlier, ozonolysis can be employed to convert alkenes into trifluoroborates while maintaining the integrity of the boron-carbon bond.

- Transmetalation: This method involves transferring a trifluoroborate moiety from another organoboron compound to a suitable alkene .

Potassium but-3-enyltrifluoroborate finds applications in:

- Organic Synthesis: It is extensively used in cross-coupling reactions to synthesize complex molecules.

- Material Science: Its derivatives may be employed in developing new materials with desirable properties.

- Pharmaceutical Chemistry: The compound can serve as an intermediate in synthesizing pharmaceutical agents .

Interaction studies involving potassium but-3-enyltrifluoroborate primarily focus on its reactivity with various electrophiles and its role in catalytic processes. The compound's ability to form stable intermediates during reactions makes it a subject of interest in mechanistic studies related to organometallic chemistry and catalysis .

Several compounds share structural characteristics with potassium but-3-enyltrifluoroborate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Potassium vinyltrifluoroborate | CHBFK | Utilized primarily in vinylation reactions |

| Potassium (2Z)-2-buten-2-yltrifluoroborate | CHBFK | Features a different geometric configuration |

| Potassium 3-methylbut-3-enyltrifluoroborate | CHBFK | Contains a methyl substituent affecting reactivity |

Uniqueness

Potassium but-3-enyltrifluoroborate is unique due to its specific structural arrangement that allows for selective reactivity in cross-coupling reactions. Its stability and compatibility with various reaction conditions make it particularly valuable compared to similar compounds .

Potassium but-3-enyltrifluoroborate (chemical formula C₄H₇BF₃K) represents a significant member of the organotrifluoroborate family, with a molecular weight of 162.003 g/mol and CAS number 608140-67-6 [1] [2] [3]. This compound exhibits distinctive structural features that distinguish it from other organoboron compounds through its tetracoordinate boron center and ionic character [4].

Molecular Structure

The molecular structure of potassium but-3-enyltrifluoroborate consists of a but-3-enyl organic group bonded to a trifluoroborate anion, with a potassium cation providing charge balance [1] [2]. The compound can be represented as potassium (but-3-en-1-yl)(trifluoro)borate(1-), highlighting its anionic nature [3]. The tetracoordinate structure around boron provides enhanced stability compared to tricoordinate organoboron compounds [4] [5].

Bond Lengths and Angles

Computational studies using density functional theory methods have provided detailed insights into the bond parameters of trifluoroborate compounds [6]. In the trifluoroborate anion (BF₃⁻), the boron-fluorine bond lengths are calculated to be approximately 1.408 Å using B3LYP/6-31+G** methods [6]. This represents a significant elongation compared to neutral boron trifluoride (1.321 Å), reflecting the increased electron density on the boron center [6].

The bond angles in the trifluoroborate moiety deviate from the 120° angles observed in trigonal planar boron trifluoride [7] [8]. In the tetrahedral environment around boron, the fluorine-boron-fluorine bond angles approach approximately 109.5°, consistent with tetrahedral geometry [9] [6]. The carbon-boron-fluorine bond angles similarly adopt tetrahedral values, reflecting the sp³ hybridization of the boron center [10].

| Bond Type | Bond Length (Å) | Bond Angle (°) | Calculation Method |

|---|---|---|---|

| B-F (BF₃⁻) | 1.408 | ~109.5 | B3LYP/6-31+G** |

| B-F (BF₃) | 1.321 | 120 | B3LYP/6-31+G** |

| B-F (BF₄⁻) | 1.418 | 109.5 | B3LYP/6-31+G** |

| C-B | Variable | ~109.5 | DFT calculations |

Coordination Geometry Around Boron

The boron atom in potassium but-3-enyltrifluoroborate adopts a tetrahedral coordination geometry, representing a fundamental departure from the trigonal planar geometry observed in neutral organoboranes [9] [4]. This tetrahedral arrangement results from the presence of four substituents around the boron center: three fluorine atoms and one carbon atom from the but-3-enyl group [10] [4].

The tetrahedral geometry provides several advantages, including enhanced stability against hydrolysis and oxidation compared to tricoordinate boron compounds [4] [5]. The tetracoordinate nature eliminates the Lewis acidic character typically associated with organoboranes, making these compounds more stable under ambient conditions [4] [11].

Computational analysis of related organotrifluoroborates reveals that the coordination environment around boron remains consistently tetrahedral across different organic substituents [12] [13]. The electronic effects of the but-3-enyl group influence the electron density distribution around boron but do not alter the fundamental tetrahedral geometry [14].

Crystal Packing Arrangement

Crystallographic studies of organotrifluoroborate potassium salts reveal distinctive layered architectures in the solid state [12] [15] [16]. These compounds typically adopt either single-sheet or double-sheet layered structures, depending on the arrangement of potassium cations and the nature of the organic substituent [12] [17].

The crystal packing of potassium but-3-enyltrifluoroborate is expected to follow the general patterns observed for aliphatic organotrifluoroborates [12] [16]. The layered structures are stabilized by various intermolecular interactions, including potassium-fluorine coordination, carbon-hydrogen···fluorine hydrogen bonds, and weak van der Waals forces [12] [13].

The potassium cations typically coordinate to multiple fluorine atoms from different trifluoroborate anions, creating extended coordination networks [12] [16]. These interactions contribute to the high melting point (>300°C) observed for potassium but-3-enyltrifluoroborate [18] [19]. The layered character of these structures results in plate-like crystal morphologies with a tendency to cleave parallel to the layer planes [12] [17].

Electronic Properties

The electronic properties of potassium but-3-enyltrifluoroborate are dominated by the ionic interaction between the potassium cation and the trifluoroborate anion, combined with the covalent bonding within the trifluoroborate moiety [4] [20].

Charge Distribution

The charge distribution in potassium but-3-enyltrifluoroborate reflects the ionic nature of the compound [4]. The potassium atom carries a formal positive charge, while the trifluoroborate moiety bears a formal negative charge [4] [20]. Within the trifluoroborate anion, the boron atom carries a partial positive charge due to the high electronegativity of the fluorine atoms [21] [22].

Computational electron density analysis reveals that the fluorine atoms in the trifluoroborate group exhibit significant negative charge accumulation [23] [24]. This charge distribution contributes to the stability of the trifluoroborate anion and influences the intermolecular interactions in the crystal structure [12] [13]. The but-3-enyl group contributes electron density to the boron center through the carbon-boron σ-bond, partially offsetting the electron-withdrawing effect of the fluorine atoms [14].

Boron-Fluorine Bond Characteristics

The boron-fluorine bonds in trifluoroborates exhibit mixed ionic and covalent character [21] [22]. The significant electronegativity difference between boron and fluorine (1.9 units on the Pauling scale) imparts substantial ionic character to these bonds [21]. However, the bonds retain significant covalent character due to orbital overlap between boron and fluorine [22].

Computational analysis reveals that the boron-fluorine bonds in trifluoroborates are among the strongest bonds in organoboron chemistry [21] [22]. The bond dissociation energies are significantly higher than those of boron-carbon or boron-oxygen bonds, contributing to the exceptional stability of organotrifluoroborates [14] [5].

The π-back bonding from fluorine lone pairs to the vacant p-orbital on boron, observed in neutral boron trifluoride, is absent in trifluoroborates due to the tetrahedral coordination geometry [21] [22]. This absence of π-back bonding is compensated by the increased ionic character of the bonds [22].

Carbon-Boron Bond Properties

The carbon-boron bond in potassium but-3-enyltrifluoroborate represents a single covalent bond between the sp³-hybridized boron center and the sp³-hybridized carbon atom of the but-3-enyl group [4] [20]. This bond exhibits typical characteristics of carbon-boron single bonds, with bond lengths in the range of 1.55-1.60 Å [23].

The carbon-boron bond is significantly more polar than typical carbon-carbon bonds due to the electronegativity difference between carbon and boron [20]. The carbon atom bears a partial negative charge, while the boron atom carries a partial positive charge [23] [20]. This polarity influences the reactivity of the compound, particularly in cross-coupling reactions where the carbon-boron bond can be activated by transition metal catalysts [4] [25].

The stability of the carbon-boron bond in trifluoroborates is enhanced compared to other organoboron compounds due to the electron-withdrawing effect of the fluorine atoms [14] [5]. This stabilization contributes to the air and moisture stability of organotrifluoroborates under ambient conditions [4] [5].

Computational Studies on Structure

Computational chemistry has played a crucial role in understanding the structural and electronic properties of organotrifluoroborates [12] [14] [26]. Density functional theory calculations have been extensively employed to investigate bond lengths, electronic structures, and conformational preferences [27] [28] [26].

Density Functional Theory Calculations

Density functional theory calculations using various functionals and basis sets have been applied to study organotrifluoroborates [12] [27] [26]. The B3LYP functional with 6-31+G(d) basis sets has been commonly employed for geometry optimizations and electronic structure calculations [14] [26]. These calculations have successfully reproduced experimental bond lengths and bond angles within acceptable accuracy [26].

Periodic density functional theory calculations have been particularly valuable for understanding the crystal structures of organotrifluoroborate salts [12] [16]. These calculations have revealed the importance of various intermolecular interactions in stabilizing the layered crystal structures [12] [13]. The computational results have been validated through comparison with experimental X-ray diffraction data [12] [29].

The choice of density functional significantly affects the accuracy of calculated properties [26]. Hybrid functionals such as B3LYP generally provide better agreement with experimental data compared to pure functionals [27] [26]. The inclusion of dispersion corrections has been shown to improve the description of intermolecular interactions in crystal structures [12].

B-F Bond Length Analysis

Computational analysis of boron-fluorine bond lengths in various trifluoroborate species has revealed systematic trends [14] [6]. The bond lengths correlate with the electron-donating ability of the organic substituent attached to boron [14]. Electron-donating groups such as alkyl substituents lead to slight elongation of the boron-fluorine bonds compared to electron-withdrawing groups [14].

In potassium but-3-enyltrifluoroborate, the but-3-enyl group acts as a moderate electron donor, resulting in boron-fluorine bond lengths of approximately 1.408 Å [14] [6]. This value is intermediate between the bond lengths observed in more electron-rich and electron-poor trifluoroborates [6].

The correlation between boron-fluorine bond lengths and hydrolysis rates has been established through computational studies [14]. Longer boron-fluorine bonds generally correspond to faster hydrolysis rates, reflecting the weakening of these bonds upon increased electron density at boron [14].

| Compound Type | B-F Bond Length (Å) | Electron Density Effect |

|---|---|---|

| Alkyl-BF₃⁻ | 1.405-1.410 | Electron donating |

| Aryl-BF₃⁻ | 1.408-1.412 | Moderate effect |

| But-3-enyl-BF₃⁻ | ~1.408 | Moderate donating |

Conformational Analysis

Conformational analysis of potassium but-3-enyltrifluoroborate reveals multiple accessible conformations due to rotation around single bonds [30] [25]. The but-3-enyl group can adopt various conformations through rotation around the carbon-carbon single bonds, while maintaining the tetrahedral geometry around boron [30].

Computational studies indicate that the energy barriers for conformational interconversion are relatively low, typically less than 10 kJ/mol [30]. This flexibility allows the compound to adapt its conformation to optimize intermolecular interactions in the crystal structure [12] [30]. The presence of the double bond in the but-3-enyl group introduces some conformational constraints compared to fully saturated alkyl chains [30].

The conformational preferences of the but-3-enyl group are influenced by steric interactions with the trifluoroborate moiety and intermolecular interactions in the crystal lattice [12] [30]. In solution, rapid conformational interconversion occurs on the NMR timescale, leading to averaged signals in nuclear magnetic resonance spectra [30] [31].

From Boronic Acids and Derivatives

Conversion with Potassium Bifluoride (Potassium Hydrogen Fluoride)

The conversion of alkenylboronic acids to their corresponding potassium organotrifluoroborate salts represents one of the most straightforward and reliable synthetic methodologies [1] [2]. This transformation employs potassium bifluoride (KHF₂) as the fluorinating agent, which readily converts the tricoordinate boronic acid to the tetracoordinate trifluoroborate anion. The general reaction proceeds according to the following stoichiometry:

R-B(OH)₂ + KHF₂ → K[RBF₃] + 2H₂O

For potassium but-3-enyltrifluoroborate synthesis, but-3-enylboronic acid serves as the starting material. The reaction typically employs 3-5 equivalents of potassium bifluoride in an aqueous solution, often with acetone as a co-solvent to enhance solubility [1]. The transformation proceeds readily at room temperature over 1-3 hours, providing yields of 80-95% of the desired trifluoroborate salt.

The mechanism of this conversion involves initial coordination of the fluoride anion to the boron center, followed by sequential displacement of hydroxyl groups. The resulting tetrahedral trifluoroborate anion exhibits enhanced stability compared to the parent boronic acid, as it is no longer susceptible to dehydration to form boroxines or other oligomeric species [2].

Reaction Conditions Optimization

Systematic optimization studies have revealed several critical parameters that influence the efficiency of the potassium bifluoride conversion [1] [2]. Temperature control represents a fundamental consideration, as elevated temperatures can lead to decomposition of sensitive alkenyl substrates. For but-3-enyltrifluoroborate synthesis, maintaining reaction temperatures between 0-25°C provides optimal results while minimizing side reactions.

Solvent selection significantly impacts both the rate of conversion and the purity of the isolated product. Aqueous systems are essential for proper dissolution of potassium bifluoride, while organic co-solvents such as acetone, tetrahydrofuran, or methanol facilitate substrate solubility [1]. The optimal solvent ratio depends on the specific substrate, but typical compositions employ 2:1 to 3:1 water:organic solvent ratios.

The equivalents of potassium bifluoride must be carefully controlled to ensure complete conversion while avoiding excess reagent that complicates purification. Studies indicate that 3-5 equivalents of KHF₂ provide optimal conversion rates [2]. Lower equivalents result in incomplete conversion, while excess quantities lead to increased ionic strength that can interfere with product precipitation.

Reaction time optimization reveals that most conversions reach completion within 1-3 hours at room temperature [1]. Extended reaction times do not significantly improve yields but may lead to degradation of sensitive functional groups present in the alkenyl substrate.

Hydroboration Approaches

Hydroboration of But-3-ene

Hydroboration methodology represents a versatile and atom-economical approach for the synthesis of potassium but-3-enyltrifluoroborate [3] [4]. This strategy employs the direct hydroboration of but-3-ene (1-butene) followed by treatment with potassium bifluoride to generate the desired trifluoroborate salt. The overall transformation proceeds through a two-step sequence that provides excellent regiocontrol and stereoselectivity.

The hydroboration of but-3-ene follows the established anti-Markovnikov addition pattern characteristic of borane reagents [3]. The reaction proceeds via a concerted mechanism involving simultaneous formation of carbon-hydrogen and carbon-boron bonds. This syn-addition process ensures that both newly formed bonds are introduced on the same face of the alkene double bond.

Typical hydroboration conditions employ borane-tetrahydrofuran complex (BH₃·THF) as the hydroborating agent [4]. The reaction is conducted in anhydrous tetrahydrofuran at temperatures ranging from 0-25°C. Complete consumption of but-3-ene typically occurs within 2-4 hours, providing the intermediate trialkylborane species.

Following hydroboration, the resulting organoborane undergoes oxidative hydrolysis or direct treatment with potassium bifluoride [3]. The direct KHF₂ treatment pathway offers several advantages, including elimination of the oxidation step and direct formation of the desired trifluoroborate product. This approach typically provides yields of 70-85% of isolated potassium but-3-enyltrifluoroborate.

Catalyst Selection and Effects

The selection of appropriate catalysts for hydroboration reactions significantly influences both the regioselectivity and efficiency of the transformation [5] [6]. While uncatalyzed hydroboration with borane complexes typically provides excellent anti-Markovnikov selectivity, transition metal catalysts can modify this inherent selectivity and provide access to alternative regioisomers.

Rhodium-based catalysts, particularly Wilkinson's catalyst (Rh(PPh₃)₃Cl), represent well-established systems for catalytic hydroboration [7]. These catalysts typically promote Markovnikov-selective hydroboration, placing the boron atom at the more substituted carbon of the alkene. For but-3-ene substrates, this selectivity pattern would provide 2-butylborane derivatives rather than the desired 1-butylborane products.

Cobalt-based catalyst systems have emerged as particularly effective for terminal alkene hydroboration [6] [8]. Complexes generated from cobalt(II) acetylacetonate with electron-rich phosphine ligands such as 1,2-bis(dicyclohexylphosphino)ethane (dcpe) provide excellent activity for anti-Markovnikov hydroboration. These systems operate under mild conditions (80-100°C) and demonstrate high functional group tolerance.

Nickel catalysts offer an alternative approach for hydroboration, though they typically require higher temperatures and show more limited substrate scope [9]. The choice between different catalyst systems depends on the specific substitution pattern of the starting alkene and the desired regioselectivity of the final product.

Iron and manganese catalysts represent emerging alternatives for sustainable hydroboration chemistry [10]. These earth-abundant metal systems show promise for large-scale applications due to their low cost and reduced environmental impact compared to precious metal catalysts.

Transmetalation Routes

From Organolithium Compounds

Transmetalation methodology using organolithium reagents provides a direct and efficient route to potassium but-3-enyltrifluoroborate [11] [1]. This approach involves the generation of lithium but-3-enyl through halogen-metal exchange or direct metalation, followed by treatment with a trialkyl borate and subsequent conversion with potassium bifluoride.

The preparation of lithium but-3-enyl typically employs but-3-enyl bromide or iodide as the starting material [12]. Treatment with n-butyllithium in anhydrous diethyl ether or tetrahydrofuran at low temperatures (-78°C) provides clean halogen-lithium exchange. The resulting organolithium species exhibits high nucleophilicity and must be handled under strictly anhydrous conditions to prevent decomposition.

Transmetalation of lithium but-3-enyl with trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃) proceeds readily at low temperatures [11]. The reaction is typically conducted by adding the organolithium solution to a cooled solution of the trialkyl borate. This addition sequence minimizes the formation of undesired polyalkylborate species that can arise from competing reactions.

Following transmetalation, acidic hydrolysis with dilute hydrochloric acid or ammonium chloride solution converts the borate ester to the corresponding boronic acid [1]. Subsequent treatment with aqueous potassium bifluoride then provides the desired trifluoroborate salt. Overall yields for this three-step sequence typically range from 75-88%, making it a viable synthetic approach for preparative applications.

The organolithium route offers several advantages, including mild reaction conditions, high regioselectivity, and excellent functional group compatibility [11]. However, the requirement for anhydrous conditions and low temperatures adds operational complexity compared to other methodologies.

From Grignard Reagents

Grignard reagent methodology represents a well-established and practical approach for the synthesis of organotrifluoroborates [13] [11]. This route employs but-3-enyl Grignard reagents generated from the corresponding halides, followed by transmetalation with trialkyl borates and conversion to the trifluoroborate salt.

The preparation of but-3-enylmagnesium halides follows standard Grignard formation protocols [12]. But-3-enyl bromide or chloride is treated with activated magnesium metal in anhydrous diethyl ether or tetrahydrofuran. The reaction typically requires initiation with a small amount of iodine or 1,2-dibromoethane to activate the metal surface. Complete consumption of the organic halide usually occurs within 2-4 hours at room temperature.

Transmetalation of the Grignard reagent with trialkyl borates proceeds under similar conditions to the organolithium methodology [13]. However, Grignard reagents typically exhibit lower reactivity than organolithium species, requiring slightly elevated temperatures or extended reaction times for complete conversion. The use of trimethyl borate or triethyl borate provides optimal results, with triisopropyl borate showing reduced reactivity due to steric hindrance.

The subsequent hydrolysis and trifluoroborate formation steps follow identical procedures to those described for the organolithium route [11]. Overall yields of 78-85% are typically achieved for the complete sequence from but-3-enyl halide to potassium but-3-enyltrifluoroborate.

The Grignard approach offers practical advantages including operational simplicity, wide substrate tolerance, and scalability [12]. The reagents are generally more stable than organolithium species and can tolerate trace amounts of moisture. However, functional group compatibility is more limited due to the greater basicity of Grignard reagents compared to organolithium species.

From Vinylic Tellurides

Reaction Mechanisms

The transformation of vinylic tellurides to organotrifluoroborates represents a specialized but valuable synthetic methodology [14] [15]. This approach leverages the unique reactivity of carbon-tellurium bonds, which undergo facile transmetalation with organolithium reagents to generate reactive vinyl anion equivalents.

The mechanism of tellurium-lithium exchange proceeds through a single electron transfer pathway [15]. Initial coordination of the organolithium reagent to the tellurium center facilitates electron transfer, generating a vinyl radical anion and an organotellurium radical cation. Rapid collapse of this radical pair provides the desired vinyllithium species and the corresponding organotelluride byproduct.

The stereochemical course of this transformation depends on the configuration of the starting vinylic telluride [14]. Z-configured substrates typically provide Z-vinyllithium intermediates with high stereoselectivity, while E-substrates show similar stereoretention. This stereospecificity makes the telluride route particularly valuable for the synthesis of geometrically defined alkenyl organometallics.

For but-3-enyl telluride substrates, treatment with n-butyllithium at low temperatures (-78°C to -40°C) provides clean tellurium-lithium exchange [15]. The resulting lithium but-3-enyl can then be trapped with trialkyl borates in the standard manner to provide the corresponding organoborane intermediate.

The tellurium-lithium exchange reaction exhibits excellent functional group tolerance and proceeds under mild conditions [14]. However, the requirement for specialized vinylic telluride starting materials limits the general applicability of this methodology compared to other approaches.

Stereochemical Outcomes

Stereochemical control represents one of the primary advantages of the vinylic telluride methodology [15] [14]. The tellurium-lithium exchange reaction proceeds with high levels of stereoretention, allowing for the synthesis of geometrically pure alkenyl organometallics.

Mechanistic studies indicate that the stereochemical fidelity arises from the concerted nature of the exchange process [15]. The approach of the organolithium reagent occurs from the less hindered face of the vinylic telluride, with simultaneous carbon-lithium bond formation and carbon-tellurium bond cleavage. This concerted mechanism minimizes the opportunity for stereochemical scrambling through vinyl radical intermediates.

Experimental studies with deuterium-labeled substrates confirm the stereospecific nature of the transformation [14]. Z-configured vinylic tellurides provide Z-organolithium products with stereochemical purities exceeding 95%. Similarly, E-substrates undergo exchange with retention of configuration, providing access to both geometric isomers of the final organotrifluoroborate products.

The high stereoselectivity of this methodology makes it particularly valuable for natural product synthesis applications where geometric control is critical [15]. However, the moderate yields typically observed (24-45%) limit its utility for large-scale preparative applications.

Temperature effects on stereochemical outcomes have been investigated, revealing that lower temperatures favor higher stereoretention [14]. Optimal conditions employ temperatures between -78°C and -60°C for the tellurium-lithium exchange step. Higher temperatures lead to increased stereochemical erosion, presumably due to the intermediacy of configurationally labile vinyl radical species.

Purification and Isolation Techniques

Recrystallization Methods

Recrystallization represents the most widely employed purification technique for potassium organotrifluoroborates [16] [17]. The ionic nature of these compounds provides favorable crystallization properties that facilitate their isolation in high purity. Several solvent systems have been optimized for potassium but-3-enyltrifluoroborate purification.

Acetone-ether systems represent the most commonly employed recrystallization medium [16]. The procedure involves dissolution of the crude trifluoroborate in hot acetone (60-80°C), followed by slow addition of diethyl ether until incipient crystallization occurs. Cooling to room temperature or below induces complete precipitation of the purified product. This methodology typically provides purity levels exceeding 95% with recovery yields of 85-95%.

Acetone-hexane systems offer an alternative recrystallization approach [16]. This solvent combination provides slightly lower solubility than acetone-ether, resulting in more efficient removal of impurities but potentially reduced recovery yields (80-90%). The choice between these systems depends on the specific impurity profile of the crude material.

Hot acetone extraction represents a modified purification approach that combines extraction and recrystallization principles [17]. The crude product is extracted with hot acetone to dissolve the desired trifluoroborate while leaving inorganic salts and other insoluble impurities behind. Concentration of the acetone solution followed by precipitation with diethyl ether provides the purified product. This methodology is particularly effective for samples containing significant quantities of inorganic contaminants.

The crystallization process can be enhanced through the use of seed crystals and controlled cooling rates [16]. Slow cooling (1-2°C per hour) generally provides larger, more uniform crystals with improved purity compared to rapid cooling. The use of analytical-grade authentic material as seed crystals can improve both the rate of crystallization and the final purity of the product.

Precipitation with Ethereal Solvents

Precipitation techniques using ethereal solvents provide an alternative purification approach that is particularly useful for small-scale preparations [18] [19]. This methodology leverages the differential solubility of potassium organotrifluoroborates in polar and nonpolar solvents.

Diethyl ether precipitation represents the most straightforward approach [18]. The crude trifluoroborate is dissolved in a minimal volume of a polar solvent such as acetone or methanol. Slow addition of diethyl ether with stirring induces precipitation of the product as a crystalline solid. The precipitate is collected by filtration and washed with additional ether to remove residual impurities.

The effectiveness of ether precipitation can be enhanced through temperature control [19]. Cooling the solution to 4°C during precipitation improves the completeness of crystallization and often enhances the purity of the isolated product. Extended cooling periods (2-4 hours) may be beneficial for substrates that exhibit slow crystallization kinetics.

Hexane and pentane can serve as alternative precipitating solvents [18]. These less polar solvents generally provide more complete precipitation but may also co-precipitate impurities. The choice of precipitating solvent should be optimized based on the specific substrate and impurity profile.

Mixed ethereal solvent systems offer additional flexibility in purification [19]. Combinations such as diethyl ether-hexane or diethyl ether-pentane can be employed to fine-tune the precipitation conditions. These systems allow for optimization of both recovery yield and final purity through adjustment of the solvent composition.

Quality control during precipitation can be monitored through analytical techniques such as nuclear magnetic resonance spectroscopy and elemental analysis [18]. The ionic nature of organotrifluoroborates makes them well-suited to characterization by these methods, allowing for real-time assessment of purification effectiveness.